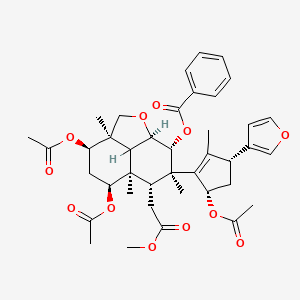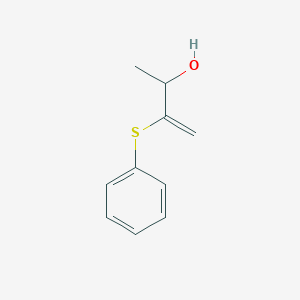![molecular formula C10H8N2O3 B14440325 ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile CAS No. 75407-73-7](/img/structure/B14440325.png)
({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile: is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzodioxole ring, which is a fused ring system containing both benzene and dioxole. This compound is of interest due to its potential reactivity and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile typically involves the reaction of 2H-1,3-benzodioxole with appropriate reagents to introduce the aminooxy and acetonitrile groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials or as an intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions or as a probe to investigate biochemical pathways. Its unique structure allows it to interact with various biological molecules, making it useful in experimental studies.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, potentially leading to the development of new drugs or treatments.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Vinyl Chloride: Known for its use in the production of polyvinyl chloride (PVC).
Indole Derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness: What sets ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile apart is its unique benzodioxole structure combined with the aminooxy and acetonitrile groups
Propriétés
Numéro CAS |
75407-73-7 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethylideneamino)oxyacetonitrile |
InChI |
InChI=1S/C10H8N2O3/c11-3-4-15-12-6-8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,4,7H2 |
Clé InChI |
KNJFLLQBAUNKLI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NOCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



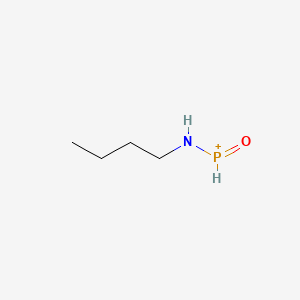
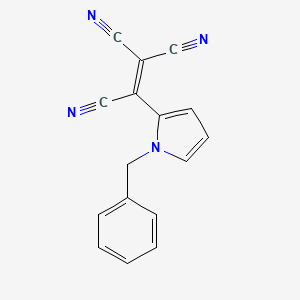
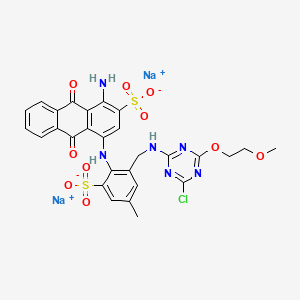

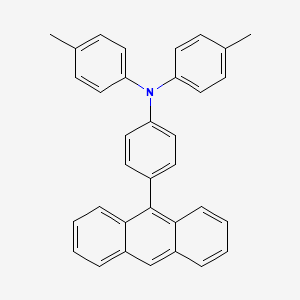
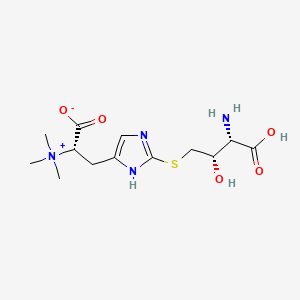

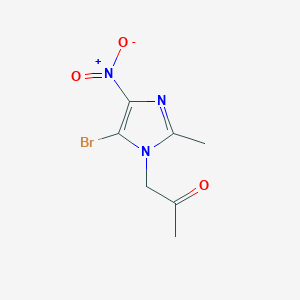
![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)

